iNOS Inhibitory Activity of 1,3-Dimethyl-6-nitro-1H-indole: Quantitative Comparison Against NOS Isoform Selectivity Profile
1,3-Dimethyl-6-nitro-1H-indole demonstrates measurable inhibitory activity against human inducible nitric oxide synthase (iNOS) with an EC50 of 290 nM in HEK293 cells [1]. In contrast, its activity against endothelial NOS (eNOS) is negligible with EC50 >100,000 nM, yielding a selectivity ratio of >344-fold for iNOS over eNOS [1]. For neuronal NOS (nNOS), the compound exhibits intermediate activity with EC50 of 6,800 nM, representing a 23.4-fold selectivity for iNOS over nNOS [1]. This NOS isoform selectivity profile is distinct from amidine-substituted 6-nitroindole derivatives, which typically show preferential nNOS inhibition [2].
| Evidence Dimension | iNOS inhibitory activity and NOS isoform selectivity |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; eNOS EC50 >100,000 nM; nNOS EC50 = 6,800 nM |
| Comparator Or Baseline | Compound's own eNOS activity (EC50 >100,000 nM) and nNOS activity (EC50 = 6,800 nM) |
| Quantified Difference | >344-fold selectivity for iNOS vs eNOS; 23.4-fold selectivity for iNOS vs nNOS |
| Conditions | Human iNOS, eNOS, and nNOS expressed in HEK293 cells; inhibition of nitric oxide production measured after 18-24 hrs incubation |
Why This Matters
The quantifiable iNOS inhibitory activity (EC50 = 290 nM) with demonstrated isoform selectivity provides a procurement-relevant functional benchmark for researchers screening nitroindole derivatives as NOS modulator scaffolds.
- [1] BindingDB BDBM50348731 (CHEMBL1801061). EC50 values for 1,3-dimethyl-6-nitro-1H-indole against human iNOS (290 nM), nNOS (6,800 nM), and eNOS (>100,000 nM) in HEK293 cells. View Source
- [2] Maddaford S, Ramnauth J, Rakhit S, et al. Substituted indole compounds having NOS inhibitory activity with preferential nNOS inhibition. US Patent 20080132559A1. View Source
